molecular formula C9H7BrClN3O2 B11794547 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11794547
M. Wt: 304.53 g/mol
InChI Key: HUHRQFAICOJENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-bromo-2-chlorophenol with appropriate reagents to introduce the oxadiazole ring. One common method involves the use of hydrazine derivatives and carbon disulfide under controlled conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Bromo-2-chlorophenoxy)methyl)-2-furoic acid
  • 5-((4-Bromo-2-chlorophenoxy)methyl)-2-furaldehyde

Uniqueness

5-((4-Bromo-2-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

5-[(4-bromo-2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H7BrClN3O2/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14)

InChI Key

HUHRQFAICOJENQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=NN=C(O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.